molecular formula C13H22O4S B583214 Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 247078-58-6

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B583214
CAS No.: 247078-58-6
M. Wt: 274.375
InChI Key: DEESZEDZRHEUOI-ZWNOBZJWSA-N
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Description

This compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a unique fused ring structure . The isopropyl and methanesulfonate groups suggest that this compound could be an ester or a sulfonate ester .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. For instance, a three-step synthesis of a similar compound, 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, was prepared from camphor derived diamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclic heptane ring and the various substituents. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic ring and the various functional groups. For example, the methanesulfonate group could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopropyl and methanesulfonate groups could influence its solubility and reactivity .

Scientific Research Applications

Measurement and Biological Significance of Volatile Sulfur Compounds

Tangerman (2009) explored the biological significance and measurement methods of volatile sulfur compounds, including hydrogen sulfide, methanethiol, and dimethyl sulfide in various biological matrices. The research highlights the biological roles of sulfur volatiles in bad breath, feces, and flatus odor and delves into the controversial role of hydrogen sulfide as a gasotransmitter in healthy tissues (Tangerman, 2009).

C1 Chemistry Synthesis Using Yttrium-Stabilized Zirconia Catalyst

Indarto et al. (2008) reviewed C1 chemistry, focusing on synthesis gas, methane, and carbon dioxide, and their industrial chemical synthesis routes. The study evaluates the challenges of methane-initiated processes and explores the potential of Yttria-Stabilized Zirconia (YSZ) and its combinations with other metals for catalytic purposes, highlighting its application in C1 chemistry reactions (Indarto et al., 2008).

The Role of Methane in Plant Physiology

Li, Wei, and Shen (2019) presented a comprehensive review of methane's biological functions in animals and its emerging role as a potential gaseous signaling molecule in plants. The study discusses methane's biosynthetic and metabolic pathways and its impact on plant stress tolerance, root development, and senescence (Li, Wei, & Shen, 2019).

Potential Health Effects of Occupational Chlorinated Solvent Exposure

Ruder (2006) assessed the health effects of occupational exposure to chlorinated aliphatic solvents, such as methanes, ethanes, and ethenes, including their toxicity and carcinogenicity. The paper reviews toxicology, metabolism, animal, and human studies, highlighting the need for definitive prospective biomarker studies (Ruder, 2006).

Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization

Cantau et al. (2007) investigated the photocatalytic treatment of gaseous flow polluted by nauseous sulfur compounds such as methanethiol, dimethylsulfide, and dimethyldisulfide. The study discusses different TiO2-based photocatalytic processes for sulfur compounds oxidation and compares their efficiency, focusing on material poisoning and recycling (Cantau et al., 2007).

Properties

IUPAC Name

propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEESZEDZRHEUOI-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247078-58-6
Record name 247078-58-6
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